2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
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Overview
Description
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
aureus . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide typically involves the reaction of 2-mercapto-3-allylquinazolin-4(3H)-one with chloroacetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Phenyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
- 2-[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
- 2-[(3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
Uniqueness
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide is unique due to its allyl group, which can impart different chemical and biological properties compared to its analogs. The presence of the allyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique applications and effects .
Properties
IUPAC Name |
2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOHNUYLXURMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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